

Lirimilast vs CDP-840 comparison

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Compound Focus: Lirimilast

CAS No.: 329306-27-6

Cat. No.: S533279

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Direct Comparison at a Glance

The table below summarizes the available quantitative data for **Lirimilast** and CDP-840.

Feature	Lirimilast	CDP-840
IC ₅₀ (PDE4)	49 nM [1]	4 nM [2]
Comparative Potency	5-fold more potent than Cilomilast; equipotent to CDP-840 in human PMNL assays [1] [3]	A prototype triarylethane inhibitor; equipotent to Lirimilast in human PMNL assays [1] [2]
In Vivo Efficacy (Species)	Guinea pig (3 mg/kg, oral); primate (0.1 mg/kg/day, oral) [1]	Guinea pig (model of bronchial hyperreactivity); squirrel monkey (5-10 mg/kg, oral/IV) [4] [2]
Key Model Findings	3-fold more potent than Cilomilast in rat lung inflammation model [1]	Reversed ozone-induced bronchial hyperreactivity in guinea pigs; inhibited early & late-phase allergic asthma response in primates [4] [2]
Emetic Potential	Information not located in search	Non-emetic in ferrets at 30 mg/kg (oral) [2]

Feature	Lirimilast	CDP-840
Development Status	Phase 2 (Discontinued) [3]	Information not located in search (No recent development news found)

Experimental Data and Protocols

For researchers aiming to replicate or understand the foundational studies, here is a summary of the key experimental methodologies cited in the comparisons.

PDE4 Enzyme Inhibition Assay

The core activity of both compounds is measured by their ability to inhibit the PDE4 enzyme.

- **Protocol Overview:** The assay typically uses freshly prepared phosphodiesterase 4 (PDE4) from human polymorphonuclear leukocytes (PMNL). The enzyme is incubated with a substrate and the test compound. The reaction is stopped, and the product is measured to determine the level of enzyme activity remaining. The concentration of the compound that inhibits 50% of the enzyme activity is reported as the IC_{50} [1].
- **Key Data:** It was in this type of assay that **Lirimilast** and CDP-840 were found to be equipotent [1].

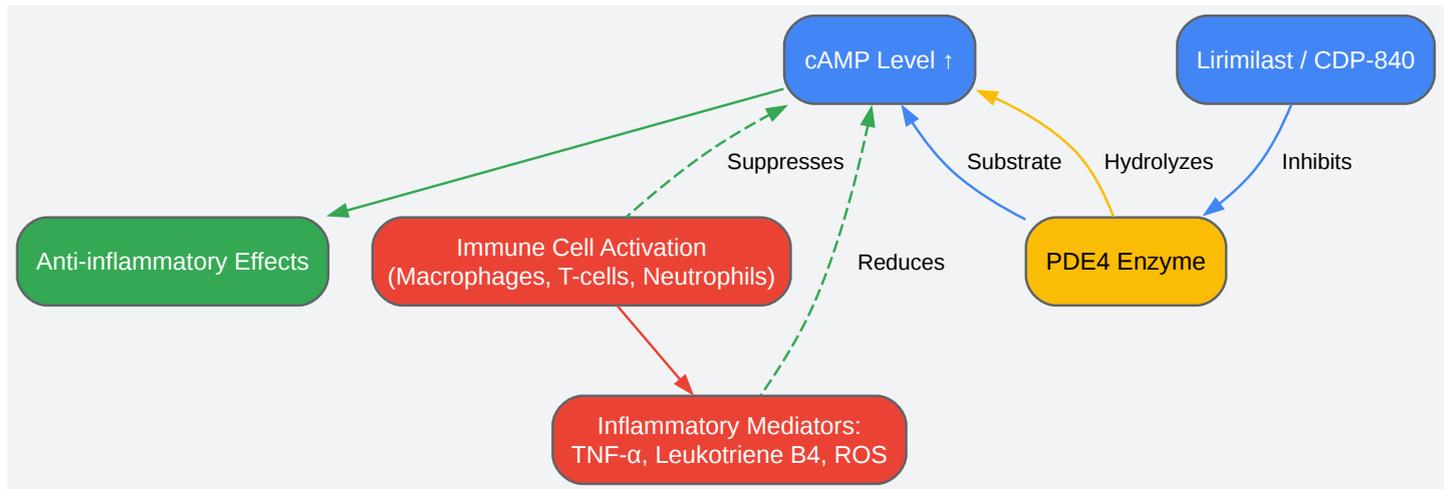
In Vivo Model of Lung Inflammation

Preclinical efficacy is often evaluated in animal models that simulate aspects of human inflammatory lung diseases.

- **Protocol Overview (Rat Neutrophilic Inflammation):** This model involves inducing neutrophilic inflammation in rat lungs, often via exposure to a pro-inflammatory stimulus. Test compounds are administered (e.g., orally), and the extent of inflammation is quantified by measuring the number of neutrophils in lung tissue or bronchoalveolar lavage fluid. The potency of different inhibitors can be directly compared in this model [1].
- **Key Data:** In this model, **Lirimilast** was found to be three times more potent than Cilomilast [1].

Mechanism of Action and Signaling Pathway

Lirimilast and CDP-840 are both selective inhibitors of phosphodiesterase-4 (PDE4). The following diagram illustrates their shared anti-inflammatory mechanism of action.



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This pathway highlights how inhibiting PDE4 increases intracellular cAMP, leading to broad anti-inflammatory effects. Research indicates that PDE4 inhibitors like these can **reduce the synthesis of tumor necrosis factor-alpha (TNF- α) in monocytes and macrophages, inhibit CD4+ T-cell proliferation and cytokine production, and suppress the release of other inflammatory mediators like leukotriene B4** [5]. The activity of CDP-840 in a primate model of allergic asthma, for instance, was attributed to an **inhibitory effect on mediator release** [4].

Research Implications and Context

- **Therapeutic Potential:** The search results confirm that both compounds were investigated for inflammatory respiratory diseases like **asthma and chronic obstructive pulmonary disease (COPD)** [1] [5] [4]. Their primary value is in their anti-inflammatory action rather than as direct bronchodilators.
- **Class Challenges:** A significant challenge for PDE4 inhibitors as a class is their **side effect profile**, particularly gastrointestinal issues such as nausea and diarrhea [5]. The note that CDP-840 was non-emetic in ferrets at a high dose was likely a key differentiator in its early profile [2].
- **Status Note:** It is important for researchers to note that the development of **Lirimilast** was **discontinued after Phase II clinical trials** [3]. No recent development news was found for CDP-840, suggesting its development may also have halted.

Conclusion

For researchers, **Lirimilast** and CDP-840 represent two potent and selective PDE4 inhibitors from the same developmental era. CDP-840 shows higher enzymatic potency in isolated assays, while **Lirimilast** demonstrates strong oral efficacy in primate models. The most reliable comparative data suggests they were equipotent in specific human cell-based assays. The discontinuation of **Lirimilast** highlights the historical challenges in developing PDE4 inhibitors with acceptable therapeutic windows.

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